molecular formula C30H27N2S2+ B1235818 carbocyanin DBTC(1+)

carbocyanin DBTC(1+)

Cat. No. B1235818
M. Wt: 479.7 g/mol
InChI Key: CDUZMYHPBLVJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbocyanin DBTC(1+) is a symmetrical C3 cyanine dye having 1-ethylnaphtho[1,2-d][1,3]thiazol-2-yl groups at each end. It has a role as a fluorochrome. It is a cyanine dye and an organic cation.

Scientific Research Applications

1. Histological Applications

Carbocyanin DBTC(1+) has been utilized for differential staining in histology. A study demonstrated its effectiveness in staining glycol methacrylate embedded cartilage from neonatal rats, showing selective staining properties for cartilage structures at specific pH levels (Cole & Narine, 1984).

2. Biological Sensing and Detection

A fluorescent probe DBTC, synthesized through Suzuki coupling reaction, exhibited high selectivity and sensitivity toward homocysteine (Hcy) in the presence of other amino acids. This indicates its potential use in detecting Hcy in living cells, which could have significant implications in biological research (Chu et al., 2019).

3. Neuronal Tracing and Mapping

Carbocyanines, including DBTC(1+), have been used as postmortem neuronal tracers. Their ability to travel along membranes by diffusion makes them suitable for detailed neuronal mapping studies in both human and animal tissues. This application is crucial for understanding neural structures and pathways (Lukas et al., 1998).

4. Cellular Imaging

Carbocyanine dyes, including DBTC(1+), are effective in labeling and imaging living neurons in culture. They have been used to identify neurons of specific origins and track their development, aiding in various studies of neuronal interactions and properties (Honig & Hume, 1989).

5. Interaction with DNA

Studies on carbocyanine dyes like DBTC(1+) have revealed their interaction with DNA structures. One example is the binding of certain carbocyanine dyes to intramolecular G-quadruplex DNA structures, which has implications for understanding molecular interactions and could have potential applications in the field of biochemistry and genetics (Kerwin et al., 2001).

properties

Product Name

carbocyanin DBTC(1+)

Molecular Formula

C30H27N2S2+

Molecular Weight

479.7 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole

InChI

InChI=1S/C30H27N2S2/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28/h6-19H,4-5H2,1-3H3/q+1

InChI Key

CDUZMYHPBLVJHK-UHFFFAOYSA-N

Isomeric SMILES

CCN1/C(=C/C(=C/C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)/C)/SC5=C1C6=CC=CC=C6C=C5

Canonical SMILES

CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
carbocyanin DBTC(1+)
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carbocyanin DBTC(1+)

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